molecular formula C11H12BrNO2 B2645605 2-(4-BROMOPHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE CAS No. 304887-53-4

2-(4-BROMOPHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE

Cat. No.: B2645605
CAS No.: 304887-53-4
M. Wt: 270.126
InChI Key: VYGFTEFKIAKGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-N-(prop-2-en-1-yl)acetamide is a synthetic acetamide derivative intended for research applications. The compound features a bromophenoxy moiety and an N-allyl group, a structure that may be of interest in various chemical and pharmacological investigations. As a building block, it could be utilized in organic synthesis, including polymer chemistry or the development of more complex molecules. Researchers might explore its potential as a precursor in the synthesis of compound libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should adhere to safe laboratory practices. Specific details regarding its mechanism of action, physicochemical properties, and specific research applications should be consulted from the primary scientific literature or manufacturer's specifications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGFTEFKIAKGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with prop-2-en-1-ylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-BROMOPHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features

Core Structure Variations
  • Target Compound: Contains a bromophenoxy group, acetamide linker, and propenylamine substituent.
  • Analog 1: N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) (): Replaces propenyl with n-butyl and adds a fluorophenoxy-butyryl group.
  • Analog 2: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Incorporates a pyridazinone ring and methoxybenzyl group, enhancing FPR2 receptor specificity.
  • Analog 3: 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide (): Features dual aromatic rings (benzoyl and bromophenyl) and a methoxyimino group, increasing molar mass (451.31 g/mol).
Key Structural Differences
Feature Target Compound Analog 1 (30) Analog 3 ()
Substituent on N Propenyl n-Butyl Methoxyimino methyl
Aromatic Groups 4-Bromophenoxy 4-Butyryl-2-fluorophenoxy 4-Benzoylphenyl + bromophenyl
Molecular Mass ~280–300 g/mol (estimated) Not reported 451.31 g/mol
Comparative Data Table
Compound Yield (%) Rf Value Melting Point (°C) Optical Activity (if applicable)
Analog 1 (30) 82 0.32 75 -
Analog 2 (31) 54 0.28 84 -
Analog 3 (32) 51 0.65 74 [α]²²D = +61.1 (CHCl₃)

Molecular Parameters and Stability

  • Bond Length Variations :
    • In N-(4-Bromophenyl)acetamide derivatives (), C1–C2 bond lengths (1.501 Å vs. 1.53 Å in analogs) and N1–C3 (1.401 Å vs. 1.44 Å) suggest subtle conformational differences impacting stability .
  • Thermal Stability : Higher melting points in analogs with bulky substituents (e.g., Analog 2: 84°C) correlate with increased crystallinity .

Biological Activity

2-(4-Bromophenoxy)-N-(prop-2-en-1-yl)acetamide is an organic compound classified as an aryloxyacylamide. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial applications. Understanding the biological activity of this compound involves examining its mechanisms of action, effectiveness against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11H10BrNO2
  • CAS Number: 923121-73-7

This compound features a bromophenoxy group linked to an acetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study on N-substituted phenyl derivatives indicated that halogenated compounds showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values for similar compounds ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial potential .
  • Biofilm Formation: These compounds also demonstrated significant inhibition of biofilm formation in Staphylococcus species, suggesting their potential use in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The presence of the bromine atom on the phenoxy group enhances lipophilicity, facilitating better membrane penetration and activity against bacterial cells .

Table 1: Structure-Activity Relationship of Aryloxyacylamides

CompoundBromine PositionMIC (μg/mL)Activity Against
This compoundParaTBDStaphylococcus aureus, MRSA
N-(4-Chlorophenyl)-ChloroacetamidePara0.22Staphylococcus aureus
N-(3-Bromophenyl)-ChloroacetamideMetaTBDEscherichia coli

Case Studies

One notable case study involved the synthesis and evaluation of twelve newly synthesized N-substituted phenyl chloroacetamides, which showed varying degrees of antimicrobial activity based on their substituents . The study emphasized that the position of halogen substituents significantly influenced the biological activity, aligning with findings related to this compound.

Toxicity Assessment

Toxicological evaluations revealed that related compounds exhibited low hemolytic activity, suggesting a favorable safety profile for further development . Non-cytotoxicity was also confirmed with IC50 values greater than 60 μM, indicating potential for therapeutic applications without significant adverse effects.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-bromophenoxy)-N-(prop-2-en-1-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves coupling 4-bromophenol with chloroacetamide derivatives under nucleophilic substitution conditions. Key steps include:

  • Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate carboxylic acid intermediates.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Temperature Control: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

Example Protocol:

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Bromophenol, K₂CO₃, DMF, 70°C75–80>95%
2Prop-2-en-1-amine, EDCI, RT60–6590%

Critical factors include inert atmosphere (N₂/Ar) to prevent oxidation of the propenyl group and purification via column chromatography .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the propenyl group (δ 5.2–5.8 ppm for vinyl protons) and bromophenoxy moiety (δ 6.8–7.4 ppm aromatic protons) .
  • X-Ray Crystallography: SHELXL refines crystal structures, with WinGX/ORTEP visualizing anisotropic displacement ellipsoids (resolution <1.0 Å recommended) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (theoretical: 296.12 g/mol; observed: 296.10 ± 0.05) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assays) .
  • Dose-Response Analysis: Perform IC₅₀ curves across 3–5 replicates to distinguish specific inhibition from nonspecific toxicity .
  • Off-Target Screening: Employ proteome-wide affinity chromatography to identify non-target interactions .

Example Data Conflict Resolution:

StudyReported IC₅₀ (µM)Assay TypeCell Line
A0.5KinaseHeLa
B10.2CytotoxicityHEK293
Resolution: Repeat kinase assays with HEK293 cells to isolate target-specific effects .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). Key parameters:
    • Grid box centered on active site (20 ų).
    • Lamarckian GA for conformational sampling .
  • MD Simulations: GROMACS assesses binding stability (50 ns trajectories, AMBER force field) .

Predicted Binding Affinity:

Target ProteinΔG (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120, hydrophobic with Tyr355

Basic: How can reaction yields be improved during scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary catalyst loading (e.g., 1–5 mol% Pd), solvent ratios, and temperature in a factorial design .
  • Continuous Flow Chemistry: Reduces side reactions (residence time <10 min) .

Advanced: How does structural modification (e.g., bromo→chloro substitution) impact bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs and compare IC₅₀ values. Example:

    SubstituentIC₅₀ (µM) COX-2LogP
    Br0.53.2
    Cl1.82.9
    Bromine enhances lipophilicity and target affinity due to increased van der Waals interactions .

Basic: What stability studies are required for long-term storage of this compound?

Methodological Answer:

  • Forced Degradation: Expose to UV (ICH Q1B), 40°C/75% RH (ICH Q1A(R2)). Monitor via HPLC:

    ConditionDegradation (%)Major Degradant
    UV, 48h15De-brominated analog
    Acid, 24h5Hydrolyzed amide
    Store in amber vials at -20°C under argon .

Advanced: What strategies identify novel molecular targets for this compound?

Methodological Answer:

  • Chemical Proteomics: Use biotinylated probes for pull-down assays followed by LC-MS/MS .
  • Transcriptomics: RNA-seq of treated vs. untreated cells to identify dysregulated pathways .

Basic: How is purity validated for in vivo studies?

Methodological Answer:

  • HPLC-DAD/ELSD: C18 column, gradient elution (ACN/H₂O + 0.1% TFA), purity ≥99% .
  • Elemental Analysis: Acceptable C/H/N deviation ≤0.4% .

Advanced: What mechanistic insights explain its dual anti-inflammatory and pro-apoptotic effects?

Methodological Answer:

  • Pathway Analysis: Western blotting for NF-κB (inflammation) and caspase-3 (apoptosis) activation .
  • Kinetic Studies: Time-resolved fluorescence assays to measure enzyme inhibition rates (kcat/KM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.